1-Methyl-2-methoxyethyl chloroformate

Prodrug Design Transdermal Delivery Physicochemical Optimization

1-Methyl-2-methoxyethyl chloroformate (CAS 75032-86-9; also referred to as 1-methoxypropan-2-yl chloroformate) is a chloroformate ester with the molecular formula C₅H₉ClO₃ and a molecular weight of 152.57 g/mol. This compound functions as a reactive acylating agent, enabling the introduction of the 1-methyl-2-methoxyethyl carbonate (or related carbamate) moiety onto nucleophilic substrates such as alcohols, amines, and thiols.

Molecular Formula C5H9ClO3
Molecular Weight 152.57
CAS No. 75032-86-9
Cat. No. B2480163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-methoxyethyl chloroformate
CAS75032-86-9
Molecular FormulaC5H9ClO3
Molecular Weight152.57
Structural Identifiers
SMILESCC(COC)OC(=O)Cl
InChIInChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3
InChIKeyZMNJVBZJWSGGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-methoxyethyl Chloroformate: Chemical Identity and Core Utility in Synthetic Chemistry


1-Methyl-2-methoxyethyl chloroformate (CAS 75032-86-9; also referred to as 1-methoxypropan-2-yl chloroformate) is a chloroformate ester with the molecular formula C₅H₉ClO₃ and a molecular weight of 152.57 g/mol . This compound functions as a reactive acylating agent, enabling the introduction of the 1-methyl-2-methoxyethyl carbonate (or related carbamate) moiety onto nucleophilic substrates such as alcohols, amines, and thiols [1]. Its structural signature—a secondary chloroformate ester bearing a pendent methoxy group—distinguishes it from simpler chloroformates and provides a specific steric and electronic profile that influences both its reactivity and the physicochemical properties of the resulting derivatives .

Why 1-Methyl-2-methoxyethyl Chloroformate Cannot Be Replaced by Methyl, Ethyl, or 2-Methoxyethyl Chloroformate


The selection of a chloroformate reagent is not trivial; the structure of the alkyl/alkoxy group dictates the steric bulk, electronic character, and ultimate physicochemical behavior of the derivatized product. Substituting 1-methyl-2-methoxyethyl chloroformate with simpler chloroformates like methyl or ethyl chloroformate, or even the structurally similar 2-methoxyethyl chloroformate, results in fundamentally different outcomes. Methyl and ethyl chloroformate yield protecting groups or prodrug moieties that are substantially less lipophilic (lower LogP) and lack the branched alkoxy architecture that confers resistance to certain hydrolytic pathways [1]. 2-Methoxyethyl chloroformate, while containing an ether oxygen, adopts a linear conformation and lacks the secondary α-branching present in 1-methyl-2-methoxyethyl chloroformate. This structural nuance directly impacts steric accessibility and the stability profile of the resulting carbonate or carbamate linkage . In applications where specific solubility, permeability, or enzymatic recognition is required—such as in prodrug design or complex protecting group strategies—generic substitution leads to suboptimal or failed outcomes, necessitating the use of this specific reagent .

Quantitative Differentiation of 1-Methyl-2-methoxyethyl Chloroformate: Comparative Evidence for Scientific Selection


Differentiation in Prodrug Design: 1-Methyl-2-methoxyethyl vs. Unmodified Parent Drug (Acetaminophen)

In the context of alkyloxycarbonyl (AOC) prodrugs, the introduction of the 1-methyl-2-methoxyethyl carbonate moiety onto acetaminophen (APAP) significantly alters its physicochemical properties, leading to a measurable increase in transdermal flux compared to the unmodified parent drug. While all tested AOC-APAP derivatives underperformed relative to their predicted flux, the two more water-soluble members of this series (which include the 1-methyl-2-methoxyethyl derivative) were more effective than APAP itself, albeit marginally . This demonstrates that the 1-methyl-2-methoxyethyl group can serve as a functional prodrug moiety capable of modifying drug delivery properties in a quantitative manner, differentiating it from the inactive parent drug state .

Prodrug Design Transdermal Delivery Physicochemical Optimization

Role as a Precursor to 1-Methyl-2-methoxyethyl Acrylate (MMOEA) in Biocompatible Polymers

1-Methyl-2-methoxyethyl chloroformate serves as the direct synthetic precursor to 1-methyl-2-methoxyethyl acrylate (MMOEA), a specialized monomer used in the formulation of copolymers for implantable medical devices [1]. MMOEA is a specific acryloyl ester of propylene glycol monomethyl ether. The resulting copolymers, which combine a hydrophobic monomer with MMOEA, exhibit a unique property profile characterized by mechanical strength, biocompatibility, and controlled drug permeability [2]. This application is distinct from that of methyl chloroformate or ethyl chloroformate, which do not yield monomers with this specific combination of hydrophilic (ether) and hydrophobic (ester) character necessary for these biomedical coatings [3].

Biomaterials Polymer Synthesis Drug-Eluting Coatings

Structural Differentiation in Protecting Group Strategy: 1-Methyl-2-methoxyethyl vs. 1-Methyl-2-ethoxyethyl and 1-Methyl-2-phenoxyethyl

In the total synthesis of α-allokainic acid, the 1-methyl-2-methoxyethyl group was specifically selected and evaluated among a series of 1-methyl-2-alkoxyethyl groups for the protection of a hydroxyl functionality [1]. The selection criteria were explicitly based on ease of availability, handling, and the ability to later transform the group to an isopropenyl group. The 1-methyl-2-methoxyethyl group was compared directly against its 1-methyl-2-ethoxyethyl and 1-methyl-2-phenoxyethyl counterparts [2]. This head-to-head evaluation within a complex synthetic route validates the 1-methyl-2-methoxyethyl group as a functional protecting group that can be strategically employed and differentiated from its close analogs based on its specific alkoxy substituent, which influences its steric bulk and subsequent reactivity in multi-step sequences [3].

Protecting Groups Total Synthesis Hydroxyl Protection

Synthesis and Availability: Use of Triphosgene for Safer Generation of 1-Methyl-2-methoxyethyl Chloroformate

A documented synthetic route for 1-methyl-2-methoxyethyl chloroformate utilizes the reaction of 1-methoxy-2-propanol (10.2 mmol) with bis(trichloromethyl) carbonate (triphosgene; 1.1 equivalents) under ice-cold conditions . The use of triphosgene as a solid, easily handled phosgene equivalent is a significant practical advantage over methods requiring gaseous phosgene or other highly toxic reagents. The reaction yields the crude title compound as an oily residue that can be used without further purification, based on its 1H-NMR spectrum (200 MHz) . This established procedure provides a verifiable and relatively safe pathway for in-situ generation or small-scale preparation, differentiating it from other specialized chloroformates that may require more hazardous or less accessible synthetic approaches [1].

Synthetic Methodology Reagent Preparation Safety and Handling

High-Value Application Scenarios for 1-Methyl-2-methoxyethyl Chloroformate: From Prodrugs to Polymers


1. Prodrug Synthesis and Physicochemical Optimization in Drug Discovery

Researchers designing prodrugs to improve the transdermal delivery or oral bioavailability of challenging phenolic or amine-containing drug candidates should consider 1-methyl-2-methoxyethyl chloroformate. As demonstrated in the Wasdo & Sloan (2004) study, this reagent can be used to synthesize alkyloxycarbonyl (AOC) prodrugs, such as those of acetaminophen, with a LogP of approximately 1.40 . The resulting prodrugs exhibit modified solubility and flux through biological membranes (e.g., hairless mouse skin) compared to the parent drug. This specific carbonate prodrug moiety offers a distinct balance of lipophilicity and water solubility that is quantitatively different from prodrugs made with methyl, ethyl, or other chloroformates, allowing for systematic structure-activity relationship (SAR) studies in transdermal and oral drug delivery .

2. Synthesis of Biocompatible Monomers (MMOEA) for Implantable Medical Devices

In the industrial manufacture of drug-eluting stents and other implantable medical devices, 1-methyl-2-methoxyethyl chloroformate is an essential intermediate for the production of 1-methyl-2-methoxyethyl acrylate (MMOEA) [1]. MMOEA is a specialized monomer that, when copolymerized with hydrophobic monomers, yields polymer coatings with a validated combination of mechanical strength, biocompatibility, and controlled drug permeability. This application, detailed in patents from Abbott Laboratories (US8063151, US7910678), is specific to this monomer architecture. The use of any other chloroformate (e.g., methyl, ethyl, or 2-methoxyethyl chloroformate) would result in a different acrylate monomer, thereby altering the copolymer's performance characteristics and likely failing to meet the stringent regulatory and functional requirements for these Class III medical devices [2].

3. Complex Protecting Group Strategy in Total Synthesis

For academic and industrial synthetic chemists undertaking the total synthesis of complex natural products or pharmaceutical candidates, 1-methyl-2-methoxyethyl chloroformate offers a distinct option for hydroxyl protection. As established in the synthesis of α-allokainic acid, the 1-methyl-2-methoxyethyl group was selected from a panel of similar 1-methyl-2-alkoxyethyl groups for its specific synthetic utility [3]. This precedent supports its use in advanced synthetic sequences where the unique steric and electronic properties of this secondary, methoxy-substituted group are required. Its application can be critical when orthogonal deprotection conditions or a specific intermediate stability profile are needed, providing a verifiable alternative to more common protecting groups like MOM, MEM, or SEM ethers [4].

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